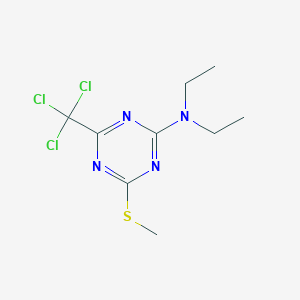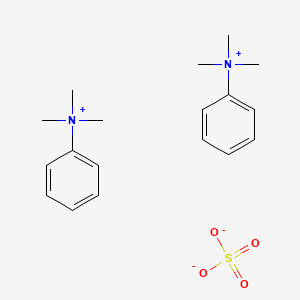
(2Z)-Amino(benzylimino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-Amino(benzylimino)acetic acid is a chemical compound with the molecular formula C9H10N2O2 It is a derivative of glycine, where the amino group is substituted with a benzylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-Amino(benzylimino)acetic acid typically involves the condensation of glycine with benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and higher yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to yield amino acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride in the presence of solvents like ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: Formation of benzylidene oxo derivatives.
Reduction: Formation of amino acid derivatives.
Substitution: Formation of substituted amino acids with various functional groups.
Wissenschaftliche Forschungsanwendungen
(2Z)-Amino(benzylimino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2Z)-Amino(benzylimino)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Benzylamino)acetic acid: A glycine derivative with similar structural features.
Benzylidene derivatives: Compounds with benzylidene groups attached to various amino acids.
Uniqueness: (2Z)-Amino(benzylimino)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
34669-69-7 |
|---|---|
Molekularformel |
C9H10N2O2 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
2-amino-2-benzyliminoacetic acid |
InChI |
InChI=1S/C9H10N2O2/c10-8(9(12)13)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
ZYJOVNUJHYTKBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN=C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)





![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
![methyl 2-methylprop-2-enoate;[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B14695917.png)

![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
